molecular formula C8H5ClN2S2 B13186009 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide

Katalognummer: B13186009
Molekulargewicht: 228.7 g/mol
InChI-Schlüssel: MQLJLCKZLWRCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chlorothieno[2,3-c]pyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The chlorine atom in the thieno[2,3-c]pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thieno[2,3-c]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorothieno[3,2-c]pyridine
  • 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile

Uniqueness

7-Chlorothieno[2,3-c]pyridine-4-carbothioamide is unique due to its specific functional group (carbothioamide) and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H5ClN2S2

Molekulargewicht

228.7 g/mol

IUPAC-Name

7-chlorothieno[2,3-c]pyridine-4-carbothioamide

InChI

InChI=1S/C8H5ClN2S2/c9-7-6-4(1-2-13-6)5(3-11-7)8(10)12/h1-3H,(H2,10,12)

InChI-Schlüssel

MQLJLCKZLWRCTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1C(=CN=C2Cl)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.